molecular formula C16H12N2O2 B1214776 Perlolyrine CAS No. 29700-20-7

Perlolyrine

Cat. No. B1214776
CAS RN: 29700-20-7
M. Wt: 264.28 g/mol
InChI Key: KFUCYPGCMLPUMT-UHFFFAOYSA-N
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Description

Perlolyrine is a β-carboline alkaloid with a furan moiety . It is a naturally occurring metabolite found in Psilocybe mushrooms . It is also present in many processed foods such as tomato products, soy sauce, beer, balsamic vinegar, fruit juices, dried fruits, fried onion, and honey .


Synthesis Analysis

Perlolyrine does not arise from L-tryptophan and hydroxymethylfurfural but from the reaction of L-tryptophan with 3-deoxyglucosone, an intermediate of carbohydrate degradation . The formation of perlolyrine was favored in acidic conditions and temperatures in the range of 70−110 °C . The formation rate from fructose was much higher than from glucose .


Molecular Structure Analysis

Perlolyrine has a molecular formula of C16H12N2O2 . Its average mass is 264.279 Da and its monoisotopic mass is 264.089874 Da .


Chemical Reactions Analysis

Perlolyrine is a Maillard reaction product from tryptophan . It is formed during the heating process of foods . It occurs in the reactions of tryptophan with carbohydrates .


Physical And Chemical Properties Analysis

Perlolyrine has a molecular formula of C16H12N2O2 . Its average mass is 264.279 Da and its monoisotopic mass is 264.089874 Da .

Scientific Research Applications

Metabolism of Perlolyrine in Rats

Perlolyrine, an active ingredient from the traditional Chinese herb Ligusticum Wallichii Franch, has been studied for its metabolic transformation in rats. Researchers have found that the major metabolic pathways of perlolyrine involve hydroxylation and the oxidation of its hydroxylmethyl group (Tang Gang-hua et al., 2000).

Effect on Platelet Aggregation and Thrombosis

Studies have shown that perlolyrine and its analogues can inhibit platelet aggregation and have antithrombotic effects. Some analogues of perlolyrine exhibited more potent effects than traditional medicines like TMP (Tang Gang, 2001).

Antiproliferative Activity Against Cancer Cell Lines

Perlolyrine isolated from Maillard reaction products demonstrated significant antiproliferative activity against human stomach cancer cell lines. This finding points towards the potential of perlolyrine as a functional therapeutic agent in cancer treatment (S. H. Lee et al., 2016).

Activation of Human Receptors in Soy Sauce

Perlolyrine, identified in soy sauce, activates human TRPV1 and TRPA1 receptors. These receptors are linked to nociception and pain, indicating the significance of perlolyrine in sensory experiences and potential therapeutic applications (M. Oshida et al., 2017).

Synthesis and Structural Studies

The synthesis of perlolyrine has been a subject of interest, facilitating pharmacological experiments and further research into its properties and potential applications. Structural analyses have also contributed to understanding its chemical composition (J. Jeffreys, 1970).

Mechanism of Action

β-Carbolines, including Perlolyrine, are bioactive indole compounds that exert effects on the central nervous system (CNS) by interacting with the serotonin uptake system, benzodiazepine receptors, and imidazoline binding sites and inhibiting enzymes such as monoamine oxidase (MAO) and kinases .

Safety and Hazards

Perlolyrine is advised to be used only for R&D and not for medicinal, household or other use . Contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use .

Future Directions

Perlolyrine has shown promising inhibitory effects on the growth of cancer cells . It has been suggested that the diverse range of β-carbolines derived from medicinal plants, including Perlolyrine, can offer valuable insights into the development of new therapeutic strategies for cancer management and prevention .

properties

IUPAC Name

[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCYPGCMLPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903330
Record name Perlolyrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Perlolyrine

CAS RN

29700-20-7
Record name Perlolyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perlolyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perlolyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERLOLYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3L654T9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 °C
Record name Perlolyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030327
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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